2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde
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Overview
Description
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H7N5O2 . It belongs to the class of pteridines, which are known for their diverse biological activities and roles in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carboxylic acid.
Reduction: 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbaldehyde
- 2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbaldehyde
- 6-Pyruvoyl-5,6,7,8-tetrahydropterin
Uniqueness
2-Amino-4-oxo-1,4,5,8-tetrahydropteridine-6-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its distinct aldehyde group at the 6-position differentiates it from other pteridine derivatives, providing unique reactivity and biological activity .
Properties
CAS No. |
65434-55-1 |
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Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-amino-4-oxo-5,8-dihydro-3H-pteridine-6-carbaldehyde |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2,10H,(H4,8,9,11,12,14) |
InChI Key |
YDUNTFFZHVLCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(N1)N=C(NC2=O)N)C=O |
Origin of Product |
United States |
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